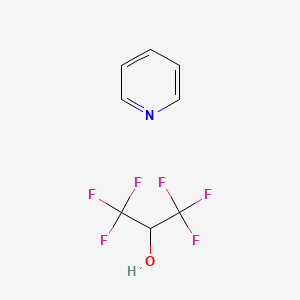

1,1,1,3,3,3-hexafluoropropan-2-ol;pyridine

Beschreibung

1,1,1,3,3,3-Hexafluoropropan-2-ol is a fluorinated alcohol known for its high polarity and ionizing power. It is commonly used as a solvent in various chemical reactions and industrial applications. Pyridine, on the other hand, is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group replaced by a nitrogen atom. The combination of these two compounds can lead to unique chemical properties and applications.

Eigenschaften

CAS-Nummer |

58228-38-9 |

|---|---|

Molekularformel |

C8H7F6NO |

Molekulargewicht |

247.14 g/mol |

IUPAC-Name |

1,1,1,3,3,3-hexafluoropropan-2-ol;pyridine |

InChI |

InChI=1S/C5H5N.C3H2F6O/c1-2-4-6-5-3-1;4-2(5,6)1(10)3(7,8)9/h1-5H;1,10H |

InChI-Schlüssel |

CGMOIZTXTZZNJG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC=C1.C(C(F)(F)F)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

1,1,1,3,3,3-Hexafluoropropan-2-ol is typically synthesized from hexafluoropropylene through an intermediate, hexafluoroacetone, which is then hydrogenated . The reaction can be represented as follows:

(CF3)2CO+H2→(CF3)2CHOH

This process involves the use of hydrogen gas and a suitable catalyst under controlled conditions.

Pyridine is usually produced through the distillation of coal tar or by the catalytic dehydrogenation of piperidine. Industrial methods often involve the reaction of acetaldehyde, formaldehyde, and ammonia.

Analyse Chemischer Reaktionen

1,1,1,3,3,3-Hexafluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexafluoroacetone.

Reduction: It can be reduced to form hexafluoropropane.

Substitution: It participates in nucleophilic substitution reactions due to its high polarity.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . Major products formed from these reactions include hexafluoroacetone and hexafluoropropane.

Pyridine, being a basic compound, undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. It also forms coordination complexes with metals.

Wissenschaftliche Forschungsanwendungen

1,1,1,3,3,3-Hexafluoropropan-2-ol is widely used in scientific research due to its unique properties:

Chemistry: It is used as a solvent in peptide synthesis and in the preparation of hexafluoroalcohol-functionalized polymers

Biology: It is employed in the study of protein folding and stability due to its ability to disrupt hydrogen bonding.

Medicine: It is used in the synthesis of fluorinated pharmaceuticals.

Industry: It acts as a cleaner in the electronics industry and as a solvent in various industrial processes

Pyridine is used as a precursor to agrochemicals and pharmaceuticals. It is also employed as a solvent and reagent in organic synthesis.

Wirkmechanismus

1,1,1,3,3,3-Hexafluoropropan-2-ol exerts its effects primarily through its high polarity and ability to form hydrogen bonds. This makes it an excellent solvent for polar and ionic compounds. It facilitates various chemical reactions by stabilizing transition states and intermediates .

Pyridine acts as a nucleophile in many reactions due to the lone pair of electrons on the nitrogen atom. It can also act as a base, accepting protons in acid-base reactions.

Vergleich Mit ähnlichen Verbindungen

1,1,1,3,3,3-Hexafluoropropan-2-ol is unique due to its high fluorine content, which imparts high polarity and chemical stability. Similar compounds include:

Trifluoroethanol: Less polar and less stable compared to 1,1,1,3,3,3-hexafluoropropan-2-ol.

Hexafluoroisopropanol: Similar in structure but differs in specific applications and reactivity

Pyridine is compared with other nitrogen-containing heterocycles such as:

Pyrimidine: Contains two nitrogen atoms in the ring.

Quinoline: Contains a fused benzene and pyridine ring.

These comparisons highlight the unique properties and applications of 1,1,1,3,3,3-hexafluoropropan-2-ol and pyridine in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.